REACTION_CXSMILES
|
[C:1]1(=[O:7])[O:6][C:4](=O)[CH:3]=[CH:2]1.N[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1O.C1(C)C(C)=CC=CC=1.C1C2C(=CC=CC=2)C=C[N:25]=1>O>[C:9]1([C:3]2[C:4]([NH:25][C:1](=[O:7])[CH:2]=2)=[O:6])[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(\C=C/C(=O)O1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=C(C=CC=C1)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Name
|
|
Quantity
|
2.9 g
|
Type
|
reactant
|
Smiles
|
C1=NC=CC2=CC=CC=C12
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
150 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
had been filled
|
Type
|
CUSTOM
|
Details
|
, so that a reaction
|
Type
|
CUSTOM
|
Details
|
Then the reaction was terminated
|
Type
|
CUSTOM
|
Details
|
was lowered to the room temperature
|
Type
|
FILTRATION
|
Details
|
Then the precipitate was filtered
|
Type
|
CUSTOM
|
Details
|
was vacuum-dried at 100 degrees C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |